![molecular formula C18H19F3N2O4S B2617681 N-(2-methoxyethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide CAS No. 690245-32-0](/img/structure/B2617681.png)
N-(2-methoxyethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves the use of trifluoromethyl ketones (TFMKs), which are valuable synthetic targets in the construction of fluorinated pharmacons . A method for the trifluoromethylation of secondary amines has been developed, which could potentially be used in the synthesis of this compound .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the use of trifluoromethyl groups. For example, a newly developed method for the trifluoromethylation of secondary amines has been disclosed . This method could potentially be relevant to the chemical reactions of “N-(2-methoxyethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide”.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : N-Methoxymethyl-N-methylcarbamoyl(trimethyl)silane reacts with N-sulfonylimines to afford α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides, showcasing a method for synthesizing similar compounds to N-(2-methoxyethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide (H. Liu, Q.-P. Guo, Jianxin Chen, 2015).
- Chemical Modifications and Derivatives : The preparation of enantiomerically pure N-methyl-, N-benzyl-, and N-(methoxyethyl)-S-(phenyl)cinnamylsulfoximines demonstrates the potential for creating a variety of derivatives with altered properties for further applications (Matthias Scommoda, Hans-Joachim Gais, Stephan Bosshammer, Gerhard Raabe, 1996).
Biological and Pharmacological Research
- Carbonic Anhydrase and Acetylcholinesterase Inhibition : Novel benzenesulfonamides carrying benzamide moiety were found to inhibit human carbonic anhydrase I and II (hCA I and hCA II) and acetylcholinesterase (AChE) enzymes at nanomolar levels, highlighting the potential therapeutic applications of compounds similar to N-(2-methoxyethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide in treating diseases related to these enzymes (M. Tuğrak, H. I. Gül, B. Anıl, I. Gülçin, 2020).
- Selective Membrane Electrode Development : The development of a PVC-based Zn2+-selective electrode using Sulipride drug, which shares structural similarities with N-(2-methoxyethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide, demonstrates the chemical's potential in analytical chemistry applications (M. B. Saleh, A. Gaber, 2001).
properties
IUPAC Name |
N-(2-methoxyethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O4S/c1-27-10-9-22-17(24)14-7-5-13(6-8-14)12-23-28(25,26)16-4-2-3-15(11-16)18(19,20)21/h2-8,11,23H,9-10,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBPANNHTGICHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide |
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